molecular formula C17H18ClNO2 B083186 Memotine hydrochloride CAS No. 10540-97-3

Memotine hydrochloride

Cat. No.: B083186
CAS No.: 10540-97-3
M. Wt: 303.8 g/mol
InChI Key: LFFGEYHTAJZONR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Memantine hydrochloride can be synthesized through various methods. One common approach involves the use of 1-bromo-3,5-dimethyladamantane as a starting material. This compound undergoes direct amination with ammonium acetate to produce memantine hydrochloride. The reaction is typically carried out under mild conditions, resulting in high purity and yield .

Another method involves a two-step synthesis starting from 1,3-dimethyladamantane. The first step involves the formation of 1-acetamido-3,5-dimethyladamantane, followed by hydrolysis to yield memantine hydrochloride. This method is optimized to reduce the use of toxic solvents and reagents, making it more environmentally friendly .

Industrial Production Methods: Industrial production of memantine hydrochloride often employs the one-step synthesis method due to its simplicity and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity, making it suitable for large-scale production .

Mechanism of Action

Memantine hydrochloride works by blocking NMDA receptor-operated cation channels, which are involved in the transmission of excitatory signals in the brain. By inhibiting the prolonged influx of calcium ions through these channels, memantine hydrochloride helps to prevent neuronal excitotoxicity, a condition that contributes to the symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness of Memantine Hydrochloride: Memantine hydrochloride is unique in its selective action on NMDA receptors, allowing it to block pathological overactivation without affecting normal synaptic transmission. This selective inhibition makes it particularly effective in treating neurodegenerative diseases like Alzheimer’s disease .

Properties

CAS No.

10540-97-3

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C17H17NO2.ClH/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17;/h2-9H,10-12H2,1H3;1H

InChI Key

LFFGEYHTAJZONR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl

Appearance

Solid powder

10540-97-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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